1-(Tert-butoxy)-2-iodocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C10H19IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9H,4-7H2,1-3H3 |
InChI Key |
SGTLUIJNJQIPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCC1I |
Origin of Product |
United States |
Synthesis of 1 Tert Butoxy 2 Iodocyclohexane
Direct Halofunctionalization Approaches
Direct halofunctionalization involves the simultaneous addition of an iodine atom and a tert-butoxy (B1229062) group across the double bond of a cyclohexene (B86901) derivative. This approach is attractive for its atom economy and directness.
Electrophilic Iodination and Oxyfunctionalization of Cyclohexene Derivatives
The synthesis of 1-(tert-butoxy)-2-iodocyclohexane can be envisioned through the electrophilic iodination of cyclohexene, where the reaction is intercepted by a tert-butoxy nucleophile. This process falls under the broader class of oxyiodination reactions. The reaction is initiated by the attack of the cyclohexene π-bond on an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS). organic-chemistry.org This attack forms a cyclic iodonium (B1229267) ion intermediate.
The presence of a suitable oxygen-based nucleophile, in this case, tert-butanol (B103910), allows for the subsequent ring-opening of the strained iodonium ion. The tert-butanol attacks one of the carbon atoms of the iodonium ion, leading to the formation of the this compound product. A similar principle is observed in the synthesis of 1-(tert-butylperoxy)-2-iodoethanes from alkenes using iodine and tert-butyl hydroperoxide (TBHP), highlighting the viability of incorporating a tert-butyl-oxygen moiety during an iodination reaction. mdpi.com
The general mechanism for this transformation can be outlined as follows:
Activation of Iodine : An electrophilic iodine species is generated in the reaction mixture.
Formation of Iodonium Ion : The cyclohexene double bond attacks the electrophilic iodine, forming a bridged iodonium ion.
Nucleophilic Attack : A molecule of tert-butanol attacks the iodonium ion, resulting in the opening of the three-membered ring. This attack typically occurs with anti-stereoselectivity.
Intermolecular Iodoetherification Reactions
Intermolecular iodoetherification is a specific and powerful class of electrophilic cyclization where an alkene, an iodine source, and an external alcohol molecule combine to form a β-iodo ether. rsc.orgnih.gov In the context of synthesizing this compound, this reaction involves cyclohexene, an electrophilic iodine reagent, and tert-butanol.
The reaction proceeds via the aforementioned cyclic iodonium ion intermediate. The subsequent nucleophilic attack by tert-butanol dictates the final structure of the product. The regioselectivity of this attack is governed by both electronic and steric factors, while the stereochemistry is typically trans, resulting from the anti-addition of the iodine and the tert-butoxy group across the former double bond. Reagents like N-Iodosuccinimide are often employed in these reactions as they can provide a source of electrophilic iodine under mild conditions. organic-chemistry.org
Ring-Opening Strategies from Cyclic Precursors
An alternative and widely used strategy for synthesizing vicinal haloalcohols and their ether derivatives is the ring-opening of epoxides. This method offers excellent control over stereochemistry.
Iodide-Mediated Ring-Opening of Cyclohexene Oxide in the Presence of Tert-Butanol or Tert-Butyl Hydroperoxide
The synthesis of this compound can be effectively achieved by opening the epoxide ring of cyclohexene oxide. This reaction can be mediated by an iodide source, such as an alkali metal iodide (e.g., NaI or LiI), often in the presence of an acid catalyst or Lewis acid to activate the epoxide. nih.gov While the direct product of iodide-mediated ring-opening in the presence of an alcohol is a β-iodoalkoxy compound, the reaction can be complex. The process generally involves the nucleophilic attack of the iodide ion on one of the epoxide carbons.
In a scenario involving tert-butanol, the reaction can proceed where the alcohol acts as the solvent and potentially as a nucleophile. Alternatively, tert-butyl hydroperoxide can be used in related difunctionalization reactions. mdpi.com The reaction is often catalyzed by Lewis acids, which coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. nih.gov
Table 1: Reagents for Ring-Opening of Cyclohexene Oxide
| Reagent System | Product Type | Reference |
|---|---|---|
| Alkali Metal Iodide / Acid | Iodo alcohol | nih.gov |
| Iodine / Lewis Acid | Iodo alcohol/ether | nih.gov |
Regioselectivity in Epoxide Ring Opening with Iodide and Alcohol Nucleophiles
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration. In the case of cyclohexene oxide, which is symmetrical, the initial attack of the iodide nucleophile can occur at either carbon atom with equal probability. However, the regioselectivity becomes a key factor in substituted cyclohexene oxides.
Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have shown that regioselectivity is not only controlled by classical strain effects but also by steric (Pauli) repulsion between the nucleophile and the substrate. nih.gov The Fürst-Plattner rule often predicts the outcome, favoring a reaction pathway that proceeds through a more stable chair-like transition state over a twist-boat-like transition state. mdpi.com
Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom due to the development of a partial positive charge. Conversely, under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. For the iodide-mediated opening of cyclohexene oxide, the conditions can be tuned to favor specific regioisomers if substituents are present on the cyclohexane (B81311) ring.
Stereochemical Control in Epoxide Ring Opening with Iodide and Alcohol Nucleophiles
One of the most significant advantages of the epoxide ring-opening strategy is the high degree of stereochemical control. The reaction typically proceeds through an Sₙ2-type mechanism, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack.
When the iodide ion attacks the epoxide ring of cyclohexene oxide, it does so from the side opposite to the C-O bond. This leads to an anti-periplanar opening of the epoxide. For cyclohexene oxide, this results exclusively in the formation of the trans-2-iodocyclohexanol intermediate. If this intermediate is subsequently converted to the tert-butyl ether, the trans relationship between the iodine and the oxygen-containing group is maintained. This stereospecificity is a hallmark of epoxide ring-opening reactions and is crucial for the synthesis of stereochemically defined molecules. mdpi.comnih.gov The transition state for this process involves a diaxial arrangement of the incoming nucleophile (iodide) and the departing oxygen atom of the epoxide, leading to the thermodynamically stable diequatorial product after ring flip.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(tert-butylperoxy)-2-iodoethane |
| Acetic anhydride |
| cis-4-tert-Butylcyclohexanol |
| Cyclohexane |
| Cyclohexene |
| Cyclohexene oxide |
| N-Iodosuccinimide (NIS) |
| Sodium iodide (NaI) |
| tert-Butanol |
| tert-Butyl hydroperoxide (TBHP) |
| trans-4-tert-butylcyclohexanol |
| trans-2-iodocyclohexanol |
Reaction Mechanisms of 1 Tert Butoxy 2 Iodocyclohexane
Nucleophilic Substitution Pathways at the Carbon-Iodine Bond
Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. For 1-(tert-butoxy)-2-iodocyclohexane, this can theoretically proceed through unimolecular (SN1) or bimolecular (SN2) mechanisms.
SN1 Mechanisms and Carbocation Intermediates
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process initiated by the dissociation of the leaving group to form a carbocation intermediate. libretexts.orgchemguide.co.uk The rate of this reaction is dependent only on the concentration of the substrate. libretexts.orgopenstax.org
In the case of this compound, the first and rate-determining step would be the loss of the iodide ion to generate a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring.
Step 1: Formation of a Carbocation
(tert-butoxy)C6H10I -> (tert-butoxy)C6H10+ + I-
(tert-butoxy)C6H10+ + Base -> Cyclohexene (B86901) derivative + Base-H+
Elimination Reactions
Regioselectivity and Stereospecificity of Elimination
Elimination reactions of this compound are governed by the principles of regioselectivity and stereospecificity, which dictate the formation of specific alkene isomers.
Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. chemistrysteps.com For this compound, the major product of an E1 or E2 elimination reaction is typically the more substituted, and therefore more stable, alkene. This is known as the Zaitsev rule. chemistrysteps.comlibretexts.org The formation of the Zaitsev product is favored due to the increased stability of the resulting alkene. chemistrysteps.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.comkhanacademy.org This is because the bulky base has difficulty accessing the more sterically hindered proton required for Zaitsev elimination. khanacademy.org
Stereospecificity is a property of a reaction in which the stereochemistry of the reactant determines the stereochemistry of the product. chemistrysteps.com In the context of E2 elimination reactions, this is dictated by the anti-periplanar arrangement of the leaving group and the beta-hydrogen. chemistrysteps.comchemistrysteps.com This means that the hydrogen atom and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond for the elimination to occur. chemistrysteps.comchemistrysteps.com
For this compound, the stereochemical outcome of an E2 elimination depends on the number of available beta-hydrogens. If there is only one beta-hydrogen, the reaction is stereospecific because the molecule has no choice but to eliminate via a specific conformation. chemistrysteps.comchemistrysteps.com If there are two beta-hydrogens, the reaction is stereoselective, meaning that while two stereoisomeric products are possible, one is formed in greater amounts, typically the more stable trans-alkene. chemistrysteps.com
The conformation of the cyclohexane ring plays a crucial role in these reactions. For an E2 elimination to occur, both the iodine atom and a beta-hydrogen must be in axial positions. libretexts.orglibretexts.orglibretexts.org In the case of substituted cyclohexanes, the bulky tert-butyl group will preferentially occupy an equatorial position to minimize steric strain. libretexts.orglibretexts.orglibretexts.org This can influence the rate and outcome of the elimination reaction. For instance, in cis-1-bromo-4-tert-butylcyclohexane, the bromine is axial, allowing for rapid elimination. In the trans-isomer, the bromine is equatorial, and the ring must flip to a less stable conformation with an axial bromine for elimination to occur, resulting in a much slower reaction rate. libretexts.orglibretexts.orglibretexts.org
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule. These are common in reactions that proceed through a carbocation intermediate, such as E1 eliminations. chemistrysteps.com If the initial carbocation formed upon the departure of the iodide ion from this compound can rearrange to a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will likely occur before the elimination of a proton to form the alkene. chemistrysteps.com The final product will then be derived from the rearranged carbocation. chemistrysteps.com
Free Radical Processes Involving this compound
Homolytic Cleavage of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in this compound can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments, forming a carbon-centered radical and an iodine radical. youtube.com This process can be initiated by heat or light. mdpi.comnih.govrsc.org The C-I bond is relatively weak and susceptible to homolysis, especially when compared to carbon-hydrogen or carbon-carbon bonds. mdpi.com The formation of free radicals from the homolytic cleavage of the C-I bond is a key step in many radical reactions. mdpi.comnih.govrsc.org
Stability and Reactivity of Radical Intermediates
The stability of the resulting cyclohexyl radical intermediate is influenced by several factors. Radical stability is generally increased by delocalization of the unpaired electron and by steric protection of the radical center. nih.gov In the case of the radical formed from this compound, the bulky tert-butoxy (B1229062) group can provide some steric shielding, which can increase the radical's persistence. nih.gov
The reactivity of radical intermediates is high, and they can participate in a variety of subsequent reactions. nih.govacs.org These can include hydrogen atom abstraction, addition to double bonds, and recombination with other radicals. thieme-connect.de The specific reaction pathway will depend on the reaction conditions and the other species present in the reaction mixture.
Reactions Potentially Involving Tert-butyl Radicals
The tert-butoxy group itself can be a source of radicals. The tert-butoxyl radical can undergo β-scission to form a tert-butyl radical and acetone. princeton.edu While tert-butyl alcohol is often used as a scavenger for hydroxyl radicals, it can generate secondary peroxyl radicals that can participate in further redox reactions. digitellinc.com The presence of tert-butoxide, a common strong base, can also promote radical reactions under certain conditions. princeton.edu
Organometallic Reactions and Transformations
This compound can participate in various organometallic reactions. The carbon-iodine bond can undergo oxidative addition to a low-valent metal center, a fundamental step in many cross-coupling reactions. For example, a palladium(I) metalloradical has been shown to react with aryl and alkyl iodides. researchgate.net
Cross-Coupling Reactions at the Carbon-Iodine Center (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. In these reactions, the carbon-iodine bond of an organic halide, such as this compound, is activated by a palladium catalyst, facilitating the coupling with a suitable partner. The general reactivity for halides in these reactions follows the trend I > Br > Cl > F, making iodoalkanes like the title compound highly suitable substrates. wikipedia.orguwindsor.caharvard.edu While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in publicly available literature, the general mechanisms for Suzuki, Heck, and Stille reactions provide a framework for understanding its potential transformations. A review on the palladium-catalyzed cross-coupling of alkyl halides highlights the significant progress in utilizing such saturated compounds, which were traditionally considered challenging substrates compared to their aryl or vinyl counterparts. rsc.org
Suzuki Reaction
The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.edu For this compound, a hypothetical Suzuki coupling would involve the reaction with an organoboronic acid (R-B(OH)₂) to form a 2-substituted (tert-butoxy)cyclohexane.
The catalytic cycle is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) intermediate. This is often the rate-determining step. harvard.edu
Transmetalation: The organic group (R) from the activated boronate species (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the iodide. harvard.edu
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. harvard.edu
A variety of solvents, including biphasic organic/aqueous systems, can be employed for Suzuki reactions. harvard.edu
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to create a new, more substituted alkene. organic-chemistry.orgyoutube.com When applied to an alkyl halide like this compound, the reaction would couple the cyclohexyl group to an alkene.
The mechanism of the Heck reaction shares similarities with other cross-coupling reactions: youtube.comyoutube.com
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-I bond of this compound.
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This step typically proceeds in a syn-stereochemical manner. youtube.com
Syn β-Hydride Elimination: A hydrogen atom from a β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the double bond of the product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species. youtube.com
The reaction conditions, including the choice of ligands and base, can influence the regioselectivity and efficiency of the coupling. libretexts.org The use of tertiary alkyl halides in Heck reactions has been shown to be effective under visible light irradiation at room temperature. nih.gov
Stille Reaction
The Stille reaction facilitates the coupling of an organic halide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca
The catalytic cycle for the Stille reaction is well-established: wikipedia.orgchemeurope.com
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) complex.
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium, displacing the iodide. The rate of transfer from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. chemeurope.com
Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium, which regenerates the active Pd(0) catalyst. wikipedia.org
Additives like lithium chloride can be used to accelerate the reaction by stabilizing the intermediate formed after oxidative addition. chemeurope.com
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction that transforms an organic halide into an organometallic compound by treating it with an electropositive metal or an organometallic reagent. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. The reactivity of halides in this exchange generally follows the order I > Br > Cl, making this compound a prime candidate for this transformation. wikipedia.orgharvard.edu
Lithium-Halogen Exchange
Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to produce a new organolithium species and an alkyl halide byproduct. wikipedia.orgharvard.edu
R-I + R'-Li ⇌ R-Li + R'-I
This reaction is kinetically controlled and is often very fast, sometimes even exceeding the rate of proton transfer. harvard.eduscribd.com The presence of an adjacent alkoxy group, such as the tert-butoxy group in the title compound, can accelerate the rate of lithium-halogen exchange, possibly through a chelating effect with the lithium reagent. wikipedia.org
Two primary mechanisms have been proposed for this exchange: wikipedia.orgprinceton.edu
Nucleophilic (Ate-Complex) Mechanism: This pathway involves the nucleophilic attack of the carbanionic portion of the organolithium reagent on the halogen atom of the substrate. This forms a reversible, intermediate "ate-complex" which then proceeds to the products. wikipedia.orgharvard.edu
Single Electron Transfer (SET) Mechanism: This alternative pathway involves the transfer of a single electron from the organolithium reagent to the organic halide, generating radical intermediates. This mechanism is more commonly implicated in reactions with secondary and tertiary alkyllithiums. wikipedia.org
The resulting 2-(tert-butoxy)cyclohexyllithium would be a powerful intermediate, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Grignard Reagent Formation
A Grignard reagent can be formed by the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.orgscienceinfo.com
R-I + Mg → R-MgI
The formation of a Grignard reagent from this compound would yield (2-(tert-butoxy)cyclohexyl)magnesium iodide. This process involves the transfer of an electron from the magnesium metal to the organic halide. scienceinfo.com The resulting organomagnesium compound is highly reactive and serves as a strong nucleophile and base. mnstate.eduscienceinfo.com For the reaction to be successful, anhydrous conditions are essential, as Grignard reagents react readily with protic solvents like water. wikipedia.orgscienceinfo.com The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom. scienceinfo.comchemguide.co.uk
Alternatively, Grignard reagents can sometimes be prepared via a metal-halogen exchange reaction by treating the organic halide with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org This method can offer better functional group tolerance. nih.gov
Stereochemistry and Conformational Analysis of 1 Tert Butoxy 2 Iodocyclohexane
Diastereomeric Forms: cis- and trans-1-(Tert-butoxy)-2-iodocyclohexane
Like other 1,2-disubstituted cyclohexanes, 1-(tert-butoxy)-2-iodocyclohexane can exist as two diastereomers: cis and trans. youtube.com In the cis isomer, both the tert-butoxy (B1229062) and iodo substituents are on the same side of the cyclohexane (B81311) ring (either both pointing "up" or both "down"). fiveable.me In the trans isomer, the substituents are on opposite sides of the ring (one "up" and one "down"). fiveable.me
The distinction between these diastereomers is crucial as it directly influences the possible chair conformations and their relative stabilities. For cis-1,2-disubstituted cyclohexanes, one substituent will be in an axial position and the other in an equatorial position in any given chair conformation. youtube.comlibretexts.org A ring flip will interchange these positions, but the axial-equatorial relationship is maintained. youtube.com For trans-1,2-disubstituted cyclohexanes, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). youtube.comlibretexts.org
Cyclohexane Chair Conformations and Inversion Dynamics
Cyclohexane and its derivatives predominantly exist in a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. msu.edulibretexts.orgaskthenerd.comlibretexts.org This chair conformation is not static; it undergoes a rapid process called ring inversion or "ring flipping" at room temperature. libretexts.orgmasterorganicchemistry.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com
Axial and Equatorial Preferences of the Tert-butoxy Group
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric interactions with other atoms on the ring. msu.edulibretexts.org The tert-butyl group is exceptionally bulky. brainly.commasterorganicchemistry.comchegg.com Due to its large size, a tert-butoxy group has a very strong preference for the equatorial position to avoid severe steric hindrance, specifically 1,3-diaxial interactions. brainly.comchegg.compearson.compressbooks.pub The energy cost of placing a tert-butyl group in an axial position is significant, often "locking" the conformation with the tert-butyl group in the equatorial position. masterorganicchemistry.comchegg.com
Axial and Equatorial Preferences of the Iodo Substituent
The iodo substituent, while a halogen, also has a preference for the equatorial position. libretexts.orgreddit.com However, its steric demand is considerably less than that of a tert-butoxy group. libretexts.org The preference for the equatorial position is quantified by the A-value, which represents the free energy difference between the axial and equatorial conformers. wikipedia.orgpharmacy180.com While iodine is a large atom, its bond length to carbon is also longer, which can influence its effective steric bulk. pharmacy180.com The A-value for iodine is smaller than that for a methyl group, indicating a lesser steric hindrance in the axial position compared to many alkyl groups. libretexts.orgreddit.compharmacy180.com
1,3-Diaxial Interactions and Steric Hindrance within the Cyclohexane Ring System
When a substituent is in an axial position on a cyclohexane ring, it experiences steric repulsion from the two other axial substituents on the same side of the ring (typically hydrogens). msu.edupressbooks.publibretexts.org This unfavorable interaction is termed a 1,3-diaxial interaction. fiveable.mefiveable.me The magnitude of this steric strain increases with the size of the axial substituent. libretexts.org For a bulky group like tert-butoxy, these interactions are highly destabilizing. pressbooks.pub The iodo group also experiences 1,3-diaxial interactions when in an axial position, but to a lesser extent than the tert-butoxy group. reddit.com
Conformational Equilibria and Population Distributions
The relative stabilities of the different chair conformations determine the position of the conformational equilibrium. The population of each conformer is directly related to its free energy. For this compound, the equilibrium will be heavily skewed towards the conformation that minimizes steric interactions, particularly the highly unfavorable 1,3-diaxial interactions involving the bulky tert-butoxy group.
Influence of Substituent Steric Bulk on Conformational Preferences
The steric bulk of the substituents is the dominant factor in determining the most stable conformation of this compound. libretexts.org The general principle is that the bulkiest group will preferentially occupy the equatorial position. libretexts.org In this case, the tert-butoxy group is significantly bulkier than the iodo group. libretexts.org
For trans-1-(tert-butoxy)-2-iodocyclohexane , there are two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). libretexts.org The diequatorial conformer is expected to be overwhelmingly favored due to the avoidance of any significant 1,3-diaxial interactions. libretexts.org The diaxial conformer would be highly unstable due to the severe steric strain from having both the tert-butoxy and iodo groups in axial positions.
For cis-1-(tert-butoxy)-2-iodocyclohexane , each chair conformation will have one axial and one equatorial substituent. libretexts.org In one conformer, the tert-butoxy group is equatorial and the iodo group is axial. In the other, the tert-butoxy group is axial and the iodo group is equatorial. Given the much larger steric bulk of the tert-butoxy group, the conformation where it occupies the equatorial position will be significantly more stable and will therefore be the predominant species at equilibrium. libretexts.org
Analysis of A-Values and their Contribution to Conformational Stability
The relative stability of different chair conformations of a substituted cyclohexane can be quantitatively assessed using A-values, which represent the free energy difference (in kcal/mol) between a conformer with a substituent in the equatorial position and one with the substituent in the axial position. rsc.org A larger A-value signifies a greater preference for the substituent to occupy the equatorial position to minimize steric strain. rsc.org
For this compound, the two key substituents are the tert-butoxy group and the iodine atom. The tert-butyl group, often used as a conformational lock, has a very high A-value of approximately 4.9 kcal/mol due to its significant steric bulk. rsc.org This large value arises from severe 1,3-diaxial interactions between the tert-butyl group and the axial hydrogens on the same side of the cyclohexane ring when it is in an axial position. openochem.org In contrast, the A-value for an iodo substituent is considerably smaller, at around 0.43 kcal/mol. rsc.org The longer carbon-iodine bond length, compared to a carbon-carbon bond, places the large iodine atom further from the axial hydrogens, thus reducing the steric strain. rsc.org
For trans-1-(tert-butoxy)-2-iodocyclohexane, one chair conformer would have both substituents in equatorial positions (diequatorial), while the ring-flipped conformer would have both in axial positions (diaxial). The diequatorial conformer is overwhelmingly favored due to the large A-value of the tert-butoxy group.
For cis-1-(tert-butoxy)-2-iodocyclohexane, both chair conformations will have one substituent in an axial position and the other in an equatorial position. In this case, the conformation where the tert-butoxy group is equatorial and the iodo group is axial will be significantly more stable than the conformer with an axial tert-butoxy group and an equatorial iodo group. The energy difference can be estimated by the difference in their A-values.
Table 1: A-Values for Tert-butoxy and Iodo Substituents
| Substituent | A-Value (kcal/mol) |
| Tert-butoxy | ~4.9 |
| Iodo | ~0.43 |
This table presents the approximate A-values for the tert-butoxy and iodo groups on a cyclohexane ring.
Spectroscopic and Computational Approaches to Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives. The chemical shift (δ) and the coupling constants (J-values) of the protons on the cyclohexane ring provide detailed structural information.
For this compound, the protons on the carbons bearing the substituents (H-1 and H-2) are of particular importance. In a chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, axial protons are more shielded and resonate at a lower chemical shift (upfield) compared to their equatorial counterparts.
The coupling constants between adjacent protons are highly dependent on the dihedral angle between them. The Karplus relationship predicts that the coupling constant between two vicinal axial protons (J_aa) is large (typically 8-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ae) and between two equatorial protons (J_ee) are much smaller (typically 2-5 Hz).
In the case of trans-1-(tert-butoxy)-2-iodocyclohexane, the predominantly diequatorial conformer would be expected to show a small J-value for the coupling between H-1 and H-2 (J_ee). For cis-1-(tert-butoxy)-2-iodocyclohexane, the more stable conformer (equatorial tert-butoxy, axial iodo) would exhibit a small coupling constant between H-1 and H-2 (J_ae). The observation of a large coupling constant would indicate a significant population of a conformer with an axial-axial relationship between H-1 and H-2.
Table 2: Expected ¹H NMR Signatures for the H-1 and H-2 Protons of this compound Isomers
| Isomer | More Stable Conformation | H-1 Position | H-2 Position | Expected J₁₂ Coupling |
| trans | diequatorial | equatorial | equatorial | Small (2-5 Hz) |
| cis | eq-tert-butoxy, ax-iodo | equatorial | axial | Small (2-5 Hz) |
This table illustrates the expected NMR coupling constants for the most stable conformers of the cis and trans isomers of this compound based on established principles.
Theoretical calculations and molecular modeling serve as valuable complements to experimental techniques for elucidating conformational preferences. openochem.org Molecular mechanics (MM) force fields, such as MMFF94, and quantum mechanical methods can be used to calculate the energies of different conformations of this compound. openochem.org
These computational methods can systematically explore the potential energy surface of the molecule to identify the lowest energy conformers. For a molecule like this compound, computational analysis would likely start by building the possible chair, boat, and twist-boat conformations of both the cis and trans isomers. Current time information in Bangalore, IN. Geometry optimization would then be performed to find the minimum energy structure for each of these starting conformations.
The results of these calculations would provide the relative energies of the different conformers, allowing for a prediction of their equilibrium populations. Current time information in Bangalore, IN. For instance, a computational study on cis-1,4-di-tert-butylcyclohexane revealed that a twisted boat conformation could be slightly lower in energy than a chair conformation to alleviate steric strain. Current time information in Bangalore, IN. Similar computational analysis on this compound could reveal if non-chair conformations play a significant role, especially in the cis isomer where one of the bulky groups is forced into a more sterically hindered position in a chair conformation.
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Diversely Functionalized Cyclohexane (B81311) Derivatives
The structure of 1-(Tert-butoxy)-2-iodocyclohexane, featuring a cyclohexane scaffold substituted with a tert-butoxy (B1229062) group and an iodine atom on adjacent carbons, positions it as a highly versatile precursor for a wide range of functionalized cyclohexane derivatives. The presence of the bulky tert-butoxy group can exert significant steric influence on incoming reagents, directing reactions to specific positions and influencing the stereochemical outcome.
The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a vast array of nucleophiles, including amines, azides, cyanides, thiols, and alkoxides, to generate 2-substituted-1-(tert-butoxy)cyclohexane derivatives.
Furthermore, the iodo-functionalized carbon can participate in the formation of organometallic reagents, such as organolithium or Grignard reagents, by treatment with appropriate metals. These organometallic intermediates are powerful nucleophiles in their own right, capable of reacting with a variety of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. This two-step process effectively transforms the C-I bond into a C-C bond, significantly expanding the molecular complexity that can be built upon the cyclohexane core.
The tert-butoxy group, while sterically demanding, also serves as a stable protecting group for the hydroxyl functionality. It is generally robust to a variety of reaction conditions, including many nucleophilic and organometallic reactions. This allows for extensive modification of the cyclohexane ring via the iodo group without disturbing the protected hydroxyl. Subsequent deprotection of the tert-butoxy group, typically under acidic conditions, would then unmask the hydroxyl group for further synthetic transformations.
A hypothetical reaction scheme illustrating this versatility is presented below:
| Reactant | Reagent | Product | Transformation |
| This compound | NaN3 | 1-Azido-2-(tert-butoxy)cyclohexane | Nucleophilic Substitution |
| This compound | 1. Mg, THF; 2. PhCHO | 1-(Tert-butoxy)-2-(hydroxy(phenyl)methyl)cyclohexane | Grignard Reaction |
| This compound | KCN | 2-(Tert-butoxy)cyclohexanecarbonitrile | Nucleophilic Substitution |
Precursor for Stereoselective Chemical Transformations
The stereochemical arrangement of the substituents in this compound is crucial for its application as a precursor in stereoselective synthesis. Depending on the relative orientation of the tert-butoxy and iodo groups (cis or trans), this compound can be used to generate products with a high degree of stereocontrol.
In nucleophilic substitution reactions, particularly those proceeding through an SN2 mechanism, the incoming nucleophile will attack the carbon bearing the iodine from the backside, leading to an inversion of configuration at that center. Therefore, starting with a specific diastereomer of this compound would allow for the predictable formation of a specific diastereomer of the product.
Elimination reactions of this compound would also be expected to proceed with a high degree of stereoselectivity. The E2 elimination mechanism, for instance, requires a specific anti-periplanar arrangement of the departing hydrogen and the iodine atom. The conformational rigidity of the cyclohexane ring, influenced by the bulky tert-butoxy group, would likely favor a particular chair conformation, thereby predisposing a specific proton for elimination and leading to the formation of a single, or major, alkene isomer.
The steric bulk of the tert-butoxy group can also play a significant role in directing the approach of reagents to other parts of the molecule in subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This makes this compound a potentially valuable chiral building block for the synthesis of enantiomerically enriched compounds.
Contribution to the Elucidation of Reaction Mechanisms in Alicyclic Systems
The study of reaction mechanisms in alicyclic systems, such as cyclohexane derivatives, provides fundamental insights into the interplay of steric and electronic effects on reactivity and selectivity. This compound serves as an excellent model substrate for such investigations.
For instance, studying the rates and products of its reactions with various nucleophiles can provide valuable data on the competition between SN1, SN2, E1, and E2 pathways. The influence of the tert-butoxy group on the conformational equilibrium of the cyclohexane ring and how this, in turn, affects the stereochemical outcome of these reactions can be systematically investigated.
Kinetic isotope effect studies, where a hydrogen atom at a specific position is replaced by deuterium, could be employed with derivatives of this compound to probe the transition state structures of elimination reactions. This would help in understanding the fine details of how bond-breaking and bond-forming events are orchestrated at the molecular level.
Furthermore, computational studies could complement experimental work to model the different reaction pathways and transition states, providing a deeper understanding of the factors that govern the reactivity and selectivity of this and related alicyclic systems.
Potential in the Construction of Complex Molecular Architectures
The ability to introduce a wide range of functional groups and to form new carbon-carbon bonds with stereochemical control makes this compound a promising starting material for the synthesis of complex natural products and other biologically active molecules that contain a functionalized cyclohexane ring.
Many natural products, such as steroids, terpenes, and alkaloids, feature a cyclohexane core. The synthetic strategies to access these molecules often rely on the careful and sequential introduction of functional groups onto a pre-existing cyclic scaffold. The dual functionality of this compound, with its masked hydroxyl group and its reactive iodo group, provides a powerful entry point for such synthetic endeavors.
For example, the organometallic derivatives of this compound could be coupled with complex electrophiles, effectively stitching together large molecular fragments. Subsequent deprotection and further functionalization of the hydroxyl group would then allow for the elaboration of the molecule towards the final target. The inherent stereochemistry of the starting material could be used to set key stereocenters in the target molecule, reducing the need for lengthy and often inefficient chiral resolutions or asymmetric syntheses at later stages. While specific examples are not prevalent in the literature, the fundamental reactivity patterns of its constituent functional groups strongly support its potential in this area.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(tert-butoxy)-2-iodocyclohexane, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or radical iodination. For example, tert-butoxide introduction may involve reacting cyclohexene oxide with tert-butanol under acidic catalysis . Subsequent iodination could employ iodine monochloride (ICl) in dichloromethane, with yields dependent on temperature control (0–5°C) and stoichiometric ratios of iodine sources . Purity is typically confirmed via GC-MS and H/C NMR, with iodinated products showing distinct shifts at ~180 ppm in C NMR for the C-I bond .
Q. How can the stereochemical configuration of this compound be determined experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination . For dynamic stereochemical analysis, variable-temperature NMR can reveal chair conformer interconversions. NOESY experiments may resolve spatial proximities between the tert-butoxy and iodine substituents, particularly in rigid cyclohexane systems .
Q. What spectroscopic techniques are most effective for characterizing tert-butoxy and iodine functional groups in this compound?
- Methodology :
- IR spectroscopy : tert-Butoxy C-O stretching appears at ~1100–1250 cm, while C-I bonds show weak absorption near 500 cm.
- NMR : H NMR identifies tert-butoxy protons as a singlet at ~1.2 ppm, while iodine’s inductive effect deshields adjacent protons (δ ~3.5–4.5 ppm for axial/equatorial H) .
- Mass spectrometry : ESI-MS typically displays [M+H] peaks with isotopic patterns confirming iodine presence (e.g., m/z 309 for CHOI) .
Advanced Research Questions
Q. How does the steric bulk of the tert-butoxy group influence the regioselectivity of iodination in cyclohexane derivatives?
- Methodology : Computational studies (e.g., DFT at B3LYP/6-31G** level) reveal that tert-butoxy’s steric hindrance directs iodination to the less hindered axial position. Transition state analysis shows lower activation energy for equatorial attack due to reduced van der Waals clashes . Experimental validation via competitive iodination of substituted cyclohexanes confirms >80% axial selectivity .
Q. What are the key challenges in analyzing the stability of this compound under varying thermal and photolytic conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring identifies degradation products like cyclohexene (elimination) or iodobenzene (radical cleavage). Photolytic studies using UV-Vis spectroscopy (λ = 254 nm) reveal C-I bond homolysis, requiring amber glass storage .
Q. How can molecular docking studies predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Docking simulations (e.g., AutoDock Vina) model interactions between the iodine atom and palladium catalysts (e.g., Pd(PPh)). Binding energy calculations correlate with experimental Suzuki-Miyaura coupling efficiency, where lower ΔG values (<−6 kcal/mol) predict higher aryl-iodide reactivity .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved through mechanistic analysis?
- Methodology : Discrepancies in yields (e.g., 45% vs. 72%) often stem from solvent polarity effects. Polar aprotic solvents (DMF, DMSO) stabilize iodonium intermediates but may promote side reactions. Kinetic studies (e.g., in situ IR monitoring) optimize solvent choice (e.g., THF vs. acetonitrile) and reaction time .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
